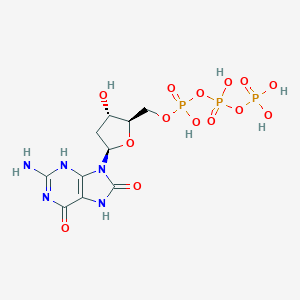

8-Oxo-dGTP

Description

Properties

CAS No. |

139307-94-1 |

|---|---|

Molecular Formula |

C10H16N5O14P3 |

Molecular Weight |

523.18 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(27-5)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1 |

InChI Key |

BUZOGVVQWCXXDP-VPENINKCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

8-oxodeoxyguanosine triphosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 8-Oxo-dGTP in Oxidative DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP) in oxidative DNA damage. As a primary product of the oxidation of the deoxyguanosine triphosphate (dGTP) pool, this compound is a key player in mutagenesis and is implicated in the pathology of numerous diseases, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of its formation, mutagenic potential, and the cellular mechanisms evolved to mitigate its harmful effects, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.

Formation and Mutagenic Potential of this compound

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism or from exposure to exogenous agents, can oxidize the guanine base within the cellular nucleotide pool.[1] The free deoxyguanosine triphosphate (dGTP) is particularly susceptible to this oxidative attack, leading to the formation of this compound.[2] This oxidized nucleotide is a potent mutagen because it can be incorporated into DNA during replication.[2] Due to its ability to adopt a syn conformation, this compound can mispair with adenine (A) in the template strand, leading to G:C to T:A transversion mutations in subsequent rounds of DNA replication.[1]

Cellular Defense Against this compound: The MTH1 Sanitizing Enzyme

To counteract the mutagenic threat posed by this compound, cells have evolved a primary defense mechanism centered on the MutT homolog 1 (MTH1) protein, also known as Nudix hydrolase 1 (NUDT1). MTH1 is a pyrophosphohydrolase that specifically hydrolyzes this compound into 8-oxo-dGMP and pyrophosphate.[3][4] This action prevents the incorporation of the oxidized nucleotide into the nascent DNA strand, thereby sanitizing the nucleotide pool and safeguarding genomic integrity.[5] The critical role of MTH1 is underscored by the observation that its inhibition can lead to an accumulation of oxidative DNA damage and subsequent cell death, a strategy being explored for cancer therapy.[4]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with cellular machinery.

Table 1: Kinetic Parameters of MTH1 (NUDT1) for this compound Hydrolysis

| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| Human MTH1 | 5.3 | 12.3 (at pH 8.0) | 2.32 | [6] |

| Human MTH1 | ~5 | 8.6 (at pH 7.5) | 1.72 | [6] |

Table 2: Intracellular Concentrations of this compound

| Cell Line | Condition | This compound Concentration (pmol/million cells) | Reference |

| U2OS | Control shRNA | 0.006 | [7] |

| U2OS | MTH1 knockdown shRNA | 0.010 | [7] |

Table 3: Efficiency of this compound Incorporation by DNA Polymerases

| DNA Polymerase | Template Base | Relative Incorporation Efficiency (vs. dGTP opposite C) | Reference |

| Human DNA Polymerase η | C | - | [8] |

| Human DNA Polymerase η | A | 3.5-fold more efficient than dATP opposite 8-oxoG | [8] |

| DNA Polymerase λ | A | - | [9] |

| DNA Polymerase β | A | Preferential incorporation opposite dA (24:1 vs dC) | [10] |

| DNA Polymerase β (Asn279Ala mutant) | C | Preferential incorporation opposite dC (14:1 vs dA) | [10] |

| E. coli Polymerase I (KF-exo) | C/A | Less likely to incorporate than BF | [11] |

| Geobacillus Stearothermophilus Polymerase (BF) | C/A | More likely to incorporate than KF-exo | [11] |

Experimental Protocols

Measurement of this compound in Cellular Extracts by LC-MS/MS

This protocol outlines a method for the sensitive and selective quantification of intracellular this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Materials:

-

U2OS cells (or other cell line of interest)

-

Methanol

-

Acetonitrile

-

Dimethylhexylamine (DMHA) as an ion-pairing agent

-

Formic acid

-

This compound standard

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Cell Culture and Lysis: Culture U2OS cells to the desired confluency. For experiments involving oxidative stress, treat cells with an inducing agent (e.g., H₂O₂). Harvest cells and lyse them using a methanol-based extraction buffer to precipitate proteins and extract small molecules.

-

Sample Preparation: Centrifuge the cell lysate to pellet debris. Collect the supernatant containing the nucleotide pool. Dry the supernatant under a stream of nitrogen.

-

LC-MS/MS Analysis: Reconstitute the dried extract in the LC mobile phase. Inject the sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase containing an ion-pairing agent like dimethylhexylamine to achieve separation of the highly polar nucleotides.

-

Mass Spectrometry Detection: Couple the LC system to a triple quadrupole mass spectrometer operating in positive ionization mode. Monitor the specific precursor-to-product ion transitions for this compound and its unmodified counterpart, dGTP.

-

Quantification: Generate a standard curve using known concentrations of the this compound standard. Calculate the intracellular concentration of this compound in the cell extracts by comparing their peak areas to the standard curve, normalizing to the cell number.

MTH1 (NUDT1) Enzyme Activity Assay

This protocol describes an assay to measure the 8-oxo-dGTPase activity of MTH1 protein.[3]

Materials:

-

Purified recombinant MTH1 protein

-

This compound substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, a known concentration of MTH1 enzyme, and varying concentrations of the this compound substrate. Include a no-enzyme control.

-

Enzyme Reaction: Initiate the reaction by adding the this compound substrate. Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination and Phosphate Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic pyrophosphate released during the hydrolysis of this compound, forming a colored complex.

-

Data Acquisition: Measure the absorbance of the colored product using a plate reader at the appropriate wavelength (e.g., 620 nm).

-

Data Analysis: Subtract the background absorbance from the no-enzyme control. Convert the absorbance values to the amount of pyrophosphate produced using a standard curve generated with known concentrations of phosphate. Calculate the specific activity of the MTH1 enzyme (e.g., in pmol/min/µg protein).

In Vitro DNA Polymerase Incorporation Assay

This protocol details an in vitro assay to assess the efficiency of this compound incorporation by a DNA polymerase.[9]

Materials:

-

Purified DNA polymerase

-

Oligonucleotide primer-template DNA substrate with a defined single-nucleotide gap

-

This compound and normal dNTPs

-

Reaction buffer (specific to the polymerase)

-

Radiolabeled dNTP (e.g., [α-³²P]dCTP) or fluorescently labeled primer

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the primer-template DNA, the DNA polymerase, the reaction buffer, and a mixture of dNTPs, including this compound. One of the dNTPs should be labeled for detection.

-

Incorporation Reaction: Initiate the reaction by adding the DNA polymerase. Incubate at the optimal temperature for the polymerase for a specific time.

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and a loading dye.

-

Gel Electrophoresis: Denature the DNA products by heating and separate them on a denaturing polyacrylamide gel. The size of the product will indicate whether nucleotide incorporation has occurred.

-

Detection and Quantification: Visualize the radiolabeled or fluorescently labeled DNA products using a phosphorimager or fluorescence scanner. Quantify the amount of product formed to determine the efficiency of this compound incorporation relative to the incorporation of normal dNTPs.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound and oxidative DNA damage.

Caption: Formation and cellular fate of this compound.

Caption: Workflow for this compound quantification.

Caption: Oxidative DNA damage and repair pathways.

References

- 1. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structure, biochemical and cellular activities demonstrate separate functions of MTH1 and MTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Kinetics, Structure, and Mechanism of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical investigations into the incorporation of 8-oxo-2'-deoxyguanosine-5'-triphosphate with two A-family polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Oxo-dGTP Formation and Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are inevitable byproducts of cellular metabolism and can inflict damage on various biomolecules, including DNA. One of the most common and mutagenic forms of oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). While direct oxidation of guanine within the DNA strand is a significant source of this lesion, the oxidation of the deoxyguanosine triphosphate (dGTP) pool in the cytoplasm to form 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-Oxo-dGTP) represents a critical and potent threat to genomic integrity. This technical guide provides a comprehensive overview of this compound formation, its intricate relationship with cellular metabolism, its biological consequences, and the key methodologies used for its study.

Formation of this compound and its Metabolic Fate

The cellular nucleotide pool is significantly more susceptible to oxidative damage than the bases within the stable, double-stranded DNA helix.[1] ROS, such as hydroxyl radicals, can readily attack dGTP, leading to the formation of this compound. This oxidized nucleotide is highly mutagenic because DNA polymerases can misincorporate it opposite adenine as well as cytosine during DNA replication, leading to G:C to T:A transversion mutations.[2]

To counteract this threat, cells have evolved a sophisticated sanitizing enzyme, MutT Homolog 1 (MTH1), also known as Nudix Hydrolase 1 (NUDT1). MTH1 plays a crucial role in cellular defense by hydrolyzing this compound into 8-oxo-dGMP and pyrophosphate.[3][4] This action prevents the incorporation of the damaged nucleotide into newly synthesized DNA strands, thereby safeguarding the genome from oxidative damage.[3]

dot

Figure 1: Formation and detoxification of this compound.

Quantitative Data on 8-Oxo-dG and MTH1

The levels of 8-oxo-dG in cellular DNA and the kinetic parameters of the MTH1 enzyme are critical indicators of oxidative stress and the cell's capacity to respond to it. The following tables summarize key quantitative data from the literature.

| Sample Type | Condition | 8-oxo-dG Level (lesions per 106 dG) | Reference |

| Human Bronchoalveolar H358 Cells | Basal | 2.2 ± 0.4 | [5] |

| Human Lung Adenocarcinoma A549 Cells | Basal | Similar to H358 cells | [5] |

| Human HeLa Cervical Epithelial Adenocarcinoma Cells | Basal | Similar to H358 cells | [5] |

| Human Peripheral Blood Lymphocytes | Healthy Subjects | 1.57 ± 0.88 | [6] |

| Human Gastric Carcinoma Tissue | Tumor | Significantly higher than normal tissue | [7] |

| Peripheral Mononuclear Cells (PMNC) | Gastric Cancer Patients | ~2-fold higher than controls | [7] |

| Human Colorectal Cancer Tissue | Tumor | Higher MTH1 activity in 79% of tumors | [3] |

| Human Lymphocytes | Smokers | 33.1 ± 10.6 | [1] |

| Human Lymphocytes | Non-smokers | 15.3 ± 1.8 | [1] |

Table 1: Levels of 8-oxo-dG in various human cells and tissues.

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) | Reference |

| Human MTH1 (wild type) | This compound | 4.8 ± 0.6 | 12 ± 0.5 | 2.5 | [8] |

| Human MTH1 (wild type) | 2-oxo-dATP | 2.2 ± 0.3 | 9.1 ± 0.4 | 4.1 | [8] |

Table 2: Steady-state kinetic parameters for human MTH1.

Experimental Protocols

Accurate and reliable measurement of this compound and 8-oxo-dG is crucial for research in this field. Below are detailed methodologies for key experiments.

Quantification of this compound in Cellular Extracts by LC-MS/MS

This protocol is adapted from a method for measuring intracellular 8-oxo-guanosine nucleotides.[9]

dot

Figure 2: Experimental workflow for this compound quantification.

a. Cell Harvesting and Extraction:

-

Culture cells to the desired confluency.

-

Remove the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Trypsinize the cells and collect them in a conical tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with ice-cold 0.9% normal saline.

-

Resuspend the cell pellet in ice-cold 70% methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog of a nucleotide).

-

Incubate at -20°C overnight to facilitate nucleotide extraction.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant containing the nucleotides to a new tube.

b. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with an ion-pairing agent (e.g., dimethylhexylamine) in the mobile phase to retain the highly polar nucleotides.

-

Mobile Phase A: Aqueous solution with the ion-pairing agent.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A suitable gradient from low to high organic phase to elute the nucleotides.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transitions for this compound and the internal standard.

c. Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and cell number.

Detection of 8-oxo-dG in Cellular DNA using the Comet Assay with Fpg/hOGG1

This protocol is a modified version of the alkaline comet assay to specifically detect oxidative DNA damage.[10][11]

a. Cell Preparation and Embedding:

-

Prepare a single-cell suspension from cultured cells or tissues.

-

Mix approximately 2 x 104 cells with 70 µl of 1% low melting point agarose at 37°C.

-

Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for at least 5 minutes.

b. Lysis:

-

Gently remove the coverslips and immerse the slides in a staining jar containing cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.

c. Enzyme Treatment:

-

Wash the slides three times for 5 minutes each with an appropriate enzyme buffer (e.g., for Fpg or hOGG1).

-

Drain excess buffer and add 50 µl of either Fpg or hOGG1 enzyme solution or buffer alone (as a control) to the gel.

-

Cover with a coverslip and incubate in a humidified box at 37°C for a specified time (e.g., 30-45 minutes).

d. Alkaline Unwinding and Electrophoresis:

-

Remove the coverslips and place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a constant voltage (e.g., 25V) for 20-30 minutes.

e. Neutralization, Staining, and Analysis:

-

Gently remove the slides and neutralize them by washing three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).

-

Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate image analysis software. The extent of the comet tail indicates the amount of DNA damage.

Measurement of MTH1 (8-oxo-dGTPase) Enzymatic Activity

This protocol describes a colorimetric assay to measure MTH1 activity by detecting the release of inorganic pyrophosphate (PPi).

a. Preparation of Cell Lysate:

-

Harvest cells and wash them with PBS.

-

Lyse the cells in a suitable hypotonic buffer (e.g., 20 mM Tris-HCl, pH 7.4) by methods such as freeze-thaw cycles or sonication.

-

Centrifuge the lysate at high speed (e.g., 150,000 x g) for an extended period (e.g., 3 hours) at 4°C to obtain a clear supernatant (cell extract).

b. Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.5

-

5 mM MgCl2

-

40 µM this compound (substrate)

-

-

Initiate the reaction by adding a known amount of cell extract protein to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an EDTA solution.

c. Detection of PPi:

-

Use a commercial colorimetric pyrophosphate assay kit that detects the amount of PPi generated. These kits typically involve an enzyme-coupled reaction that produces a colored product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the MTH1 activity based on a standard curve generated with known concentrations of PPi.

MTH1 as a Therapeutic Target

The elevated reliance of cancer cells on MTH1 to cope with high levels of oxidative stress has made it an attractive target for cancer therapy.[8] The rationale is that inhibiting MTH1 in cancer cells would lead to the accumulation of this compound, its incorporation into DNA, and subsequent DNA damage-induced cell death, while sparing normal cells that have lower levels of oxidative stress.

dot

Figure 3: MTH1 inhibition as a therapeutic strategy in cancer.

Conclusion

The formation of this compound is a critical consequence of cellular metabolism and a significant threat to genome stability. The cellular defense mechanisms, particularly the MTH1 enzyme, play a vital role in mitigating this threat. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate interplay between oxidative stress, nucleotide pool sanitation, and DNA damage. A deeper understanding of these processes is essential for the development of novel therapeutic strategies targeting the vulnerabilities of cancer cells.

References

- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rcsb.org [rcsb.org]

- 4. Frontiers | Elevated Levels of Oxidative Nucleic Acid Modification Markers in Urine From Gastric Cancer Patients: Quantitative Analysis by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative Stress and DNA Damage in Human Gastric Carcinoma: 8-Oxo-7′8-dihydro-2′-deoxyguanosine (8-oxo-dG) as a Possible Tumor Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. neb.com [neb.com]

- 11. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of 8-oxo-7,8-dihydro-2'-deoxyguanosine Triphosphate: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP) has been a pivotal moment in understanding the intricate mechanisms of oxidative stress and its profound implications for genomic integrity and human disease. This technical guide provides a comprehensive overview of the core aspects of this compound, from its discovery and synthesis to its biological consequences and the cellular defense mechanisms that have evolved to mitigate its harmful effects. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this critical molecule.

The Genesis of a Mutagen: Discovery and Synthesis

The story of this compound is intrinsically linked to the broader field of oxidative DNA damage. Reactive oxygen species (ROS), byproducts of normal cellular metabolism and environmental insults, can oxidize the guanine base in both DNA and the free nucleotide pool, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and its triphosphate counterpart, this compound. The presence of 8-oxo-dG in DNA was identified as a significant and ubiquitous marker of oxidative stress, prompting investigations into its origins and metabolic fate.

The synthesis of this compound for research purposes has been achieved through various chemical and enzymatic methods. One common approach involves the oxidation of dGTP using agents that generate ROS, such as a mixture of hydrogen peroxide and a metal catalyst.[1] More refined chemical syntheses have also been developed to produce this compound and its analogs with high purity and yield, facilitating detailed biochemical and cellular studies.[2]

The Mutagenic Potential of this compound

The primary threat posed by this compound lies in its potent mutagenicity. Due to the altered chemical properties of the oxidized guanine base, this compound can be misincorporated by DNA polymerases during DNA replication. Specifically, this compound can pair with adenine in the template strand, leading to G to T transversion mutations upon the next round of replication.[3] This misincorporation is a direct consequence of the syn conformation that 8-oxo-dG can adopt, which mimics the geometry of thymine.

The propensity for misincorporation varies among different DNA polymerases. While some high-fidelity replicative polymerases have mechanisms to discriminate against damaged nucleotides, translesion synthesis (TLS) polymerases are often more permissive, allowing for the incorporation of this compound to bypass the lesion and complete replication, albeit at the cost of introducing a mutation.

Cellular Defense: The MTH1 (NUDT1) Sanitizing Enzyme

To counteract the mutagenic threat of this compound, cells have evolved a sophisticated defense mechanism centered around the MutT homolog 1 (MTH1), also known as Nudix hydrolase 1 (NUDT1). MTH1 is an 8-oxo-dGTPase that specifically hydrolyzes this compound into 8-oxo-7,8-dihydro-2'-deoxyguanosine monophosphate (8-oxo-dGMP) and pyrophosphate.[4] This enzymatic conversion effectively "sanitizes" the nucleotide pool by preventing the incorporation of the damaged precursor into the nascent DNA strand. The critical role of MTH1 is underscored by the observation that its inhibition leads to increased levels of 8-oxo-dG in the genome and a higher frequency of mutations.[5]

Quantitative Data on this compound

The following tables summarize key quantitative data related to the interaction of MTH1 with this compound and the cellular concentrations of this mutagenic nucleotide.

Table 1: Kinetic Parameters of MTH1 for this compound Hydrolysis

| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human MTH1 | ~10 | - | - | [5] |

| E. coli MutT | 0.081 | - | - | [5] |

| Human MTH1 | 17-fold lower than for dGTP | - | - | [6] |

Table 2: Cellular and Mitochondrial Concentrations of this compound

| Cell/Tissue Type | Condition | Concentration | Reference |

| Rat tissues (mitochondria) | Normal | 0.2–2 µM | [1] |

| Human MCF10A cells (mitochondria) | Steady-state | Higher than nuclear DNA | [7] |

| Human MCF10A cells (mitochondria) | Oxidative stress (UVR) | Preferential accumulation in coding region | [7] |

| Human U2OS cells | Untreated | ~2 nM | [8] |

| Human U2OS cells | H2O2 treated | Increased levels of 8-oxo-GTP | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: MTH1 8-oxo-dGTPase Activity Assay

This protocol describes a method to measure the enzymatic activity of MTH1 by quantifying the conversion of this compound to 8-oxo-dGMP.

Materials:

-

Purified MTH1 enzyme

-

This compound substrate

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, 100 µg/mL BSA

-

Quenching Solution: 0.5 M EDTA

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Mobile Phase: 100 mM potassium phosphate buffer (pH 6.0) with a methanol gradient

Procedure:

-

Prepare the reaction mixture by combining the Reaction Buffer and the desired concentration of this compound.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the purified MTH1 enzyme to the reaction mixture. The final enzyme concentration should be in the nanomolar range and optimized for linear reaction kinetics.

-

Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 15, and 30 minutes).

-

Stop the reaction at each time point by adding an equal volume of Quenching Solution.

-

Analyze the reaction products by injecting an aliquot of the quenched reaction onto the HPLC system.

-

Separate this compound and 8-oxo-dGMP using a suitable gradient of the mobile phase.

-

Detect the nucleotides by their absorbance at 293 nm.

-

Quantify the amount of 8-oxo-dGMP produced by integrating the peak area and comparing it to a standard curve.

-

Calculate the initial reaction velocity and determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

Protocol 2: Primer Extension Assay for this compound Incorporation

This assay is used to assess the incorporation of this compound by a DNA polymerase opposite a specific template base.

Materials:

-

DNA polymerase

-

5'-radiolabeled DNA primer (e.g., with 32P)

-

DNA template containing the target site for incorporation

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 50 µg/mL BSA

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager system

Procedure:

-

Anneal the radiolabeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Prepare the reaction mixtures. For each reaction, combine the annealed primer-template duplex, DNA polymerase, and Reaction Buffer.

-

To separate reactions, add either the standard dNTP mix or a mix where dGTP is replaced with this compound at various concentrations.

-

Initiate the reactions by adding the respective nucleotide mixes and incubate at the optimal temperature for the DNA polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Terminate the reactions by adding an equal volume of Stop Solution.

-

Denature the DNA by heating the samples at 95°C for 5 minutes.

-

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled DNA fragments using a phosphorimager.

-

Analyze the results by comparing the intensity of the bands corresponding to the full-length product (indicating successful extension) and any paused products. The efficiency of this compound incorporation can be quantified relative to the incorporation of dGTP.

Signaling Pathways and Molecular Interactions

The biological impact of this compound and its corresponding nucleoside, 8-oxo-dG, extends beyond direct mutagenesis. Emerging evidence suggests a role for these molecules in cellular signaling pathways, particularly in the context of oxidative stress responses.

The "GO system" of DNA repair, which includes MTH1, OGG1 (8-oxoguanine DNA glycosylase), and MUTYH (MutY homolog), is central to managing the consequences of guanine oxidation.[2] OGG1, the primary enzyme responsible for excising 8-oxo-dG from DNA, has been shown to interact with small GTPases like Rac1, suggesting a direct link between DNA repair and the regulation of cellular signaling cascades involved in the oxidative stress response.[9]

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and relationships involving this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visualization of oxidized guanine nucleotides accumulation in living cells with split MutT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Dynamic Features of the MutT Protein in the Recognition of Nucleotides with the Mutagenic 8-Oxoguanine Base - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accumulation of 8-oxodG within the human mitochondrial genome positively associates with transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 8-Oxo-dGTP as a Marker of Oxidative Stress

Introduction

Reactive oxygen species (ROS) are products of normal cellular metabolism and can be induced by external factors like ionizing radiation and various chemicals[1]. These highly reactive molecules can damage cellular components, including proteins, lipids, and nucleic acids[2][3]. Within the cellular nucleotide pool, the deoxyguanosine triphosphate (dGTP) is particularly susceptible to oxidation, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine-5'-triphosphate (this compound)[4][5]. This compound is a highly mutagenic substrate for DNA synthesis[1][6]. Its incorporation into DNA can lead to G:C to T:A transversion mutations, contributing to genomic instability, carcinogenesis, and aging[1][4][5][7]. Consequently, the levels and metabolism of this compound serve as a critical indicator of oxidative stress and a focal point for therapeutic intervention.

Core Defense Mechanism: The MTH1 Sanitation Pathway

To counteract the deleterious effects of this compound, cells have evolved a sophisticated defense mechanism centered on the MutT Homolog 1 (MTH1) protein, also known as Nudix Hydrolase 1 (NUDT1)[5]. MTH1 is an enzyme that "sanitizes" the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates[1][8]. It specifically converts the mutagenic this compound into 8-oxo-dGMP and inorganic pyrophosphate, thereby preventing its incorporation into DNA during replication[3][9]. The resulting 8-oxo-dGMP is further processed, effectively removing the threat from the precursor pool[5]. This enzymatic action is the first line of defense against ROS-induced DNA damage originating from the nucleotide pool.

References

- 1. pnas.org [pnas.org]

- 2. ahajournals.org [ahajournals.org]

- 3. 8-oxo-dGTPase, which prevents oxidative stress-induced DNA damage, increases in the mitochondria from failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure of human MTH1 and the 8-oxo-dGMP product complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mutagenic Potential of 8-Oxo-dGTP in DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is an unavoidable consequence of aerobic metabolism, leading to the generation of reactive oxygen species (ROS) that can damage cellular macromolecules, including DNA. One of the most abundant and mutagenic of these lesions is 8-oxo-7,8-dihydroguanine (8-oxoG). While the presence of 8-oxoG in the DNA template is a significant threat to genomic integrity, the oxidation of the nucleotide pool, specifically the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-Oxo-dGTP), presents an equally perilous challenge. This technical guide provides an in-depth exploration of the mutagenic potential of this compound in DNA replication, detailing its formation, its propensity for misincorporation by DNA polymerases, and the cellular mechanisms that have evolved to mitigate its deleterious effects. This document summarizes key quantitative data, provides detailed experimental protocols for studying this phenomenon, and visualizes the core pathways and experimental workflows.

Introduction: The Genesis of a Mutagenic Nucleotide

Guanine is the most readily oxidized of the four DNA bases due to its low redox potential. ROS can attack the C8 position of guanine within the cellular nucleotide pool, converting dGTP into this compound. This oxidized nucleotide is a potent mutagen because it can exist in two conformations: the anti-conformation, which correctly pairs with cytosine, and the syn-conformation, which can form a Hoogsteen base pair with adenine.[1] This conformational flexibility allows this compound to be incorporated opposite adenine in the template strand during DNA replication, leading to A:T to C:G transversion mutations.[2][3]

Data Presentation: Quantifying the Mutagenic Threat

The mutagenic potential of this compound is underscored by the efficiency with which DNA polymerases incorporate it opposite template bases and the kinetic parameters of the enzymes that work to eliminate it from the nucleotide pool.

Table 1: Steady-State Kinetic Parameters for this compound Incorporation by Various DNA Polymerases

| DNA Polymerase | Template Base | kcat (s⁻¹) | Km (µM) | Misinsertion Frequency (f) | Misincorporation (%) | Reference |

| E. coli Pol I (KF-) | C | 0.026 | 4100 | 0.44 | 31 | [4][5] |

| A | 0.001 | 47 | [4][5] | |||

| E. coli Pol II- | C | 0.003 | 500 | 0.045 | 4 | [4][5] |

| A | 0.0003 | 11000 | [4][5] | |||

| HIV-1 RT | C | 0.17 | 5700 | 0.50 | 33 | [4][5] |

| A | 0.13 | 7300 | [4][5] | |||

| Bacteriophage T7- | C | 0.002 | 13 | 31 | 97 | [4][5] |

| A | 0.055 | 15 | [4][5] | |||

| Human DNA Polymerase η | G | >99% fidelity for dCTP | [1] | |||

| 8-oxoG | 3.5-fold > dATP | [1] | ||||

| Human DNA Polymerase β | dA | 24:1 preference | [6] | |||

| Human DNA Polymerase λ | dA | [3] | ||||

| Yeast DNA Polymerase δ | 8-oxoG | 40-50% (dA and dG) | [7] |

Table 2: Kinetic Parameters for MTH1 Hydrolysis of this compound

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Human MTH1 | This compound | - | - | 2.5 | [8][9] |

| 2-Oxo-dATP | - | - | 4.1 | [8][9] |

Cellular Defense Mechanisms Against this compound

Cells have evolved a multi-layered defense system to counteract the mutagenic threat of this compound.

Nucleotide Pool Sanitization: The Role of MTH1

The primary defense against this compound is the MutT Homolog 1 (MTH1) enzyme. MTH1 is a nudix hydrolase that specifically hydrolyzes this compound to 8-oxo-dGMP and pyrophosphate.[10] This action prevents the incorporation of the oxidized nucleotide into the nascent DNA strand during replication. The resulting 8-oxo-dGMP can be further processed, but it is no longer a substrate for DNA polymerases.

Base Excision Repair (BER) of Incorporated 8-oxoguanine

Should this compound evade MTH1 and be incorporated into DNA, the Base Excision Repair (BER) pathway is activated to remove the lesion.

-

Recognition and Excision: The DNA glycosylase OGG1 (8-oxoguanine DNA glycosylase) recognizes and excises the 8-oxoG base when it is paired with cytosine.

-

AP Site Cleavage: AP endonuclease 1 (APE1) then cleaves the phosphodiester backbone at the resulting apurinic/apyrimidinic (AP) site.

-

Gap Filling and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap, and the nick is sealed by DNA ligase.

If 8-oxoG is misincorporated opposite adenine, another DNA glycosylase, MUTYH, excises the adenine, initiating a similar BER process to restore the correct base pair.

Experimental Protocols

Steady-State Kinetic Analysis of this compound Incorporation by DNA Polymerase

This protocol is adapted from methods used to determine the kinetic parameters of nucleotide incorporation by DNA polymerases.[4][11][12]

Materials:

-

Purified DNA polymerase

-

Oligonucleotide primer-template DNA substrate with a specific template base at the active site

-

[γ-³²P]ATP for 5'-end labeling of the primer

-

T4 polynucleotide kinase

-

dGTP and this compound solutions of known concentrations

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/ml BSA)

-

Quenching solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager and analysis software

Procedure:

-

Primer Labeling: 5'-end label the primer oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled primer.

-

Primer-Template Annealing: Anneal the labeled primer to the template oligonucleotide to form the DNA substrate.

-

Reaction Setup: Prepare reaction mixtures containing the DNA polymerase, primer-template substrate, and varying concentrations of either dGTP or this compound in the reaction buffer.

-

Initiation and Quenching: Initiate the reaction by adding the nucleotide. Incubate at the optimal temperature for the polymerase for a defined time course, ensuring single-turnover conditions (<20% product formation). Stop the reactions by adding the quenching solution.

-

Gel Electrophoresis: Separate the reaction products (unextended and extended primers) on a denaturing polyacrylamide gel.

-

Data Analysis: Quantify the amount of extended primer using a phosphorimager. Plot the initial velocity of the reaction against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine the kcat and Km values. The misinsertion frequency (f) can be calculated as: f = (kcat/Km)incorrect / [(kcat/Km)correct + (kcat/Km)incorrect].

Modified Comet Assay for Detection of 8-oxoguanine in Genomic DNA

This protocol is a modification of the standard alkaline comet assay to specifically detect 8-oxoguanine lesions.[13][14][15]

Materials:

-

Single-cell suspension of interest

-

Low melting point agarose

-

Microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

8-oxoguanine DNA glycosylase (OGG1) and its reaction buffer

-

DNA staining solution (e.g., SYBR Gold or propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Embedding: Mix the single-cell suspension with low melting point agarose and cast a thin layer on a microscope slide. Allow it to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and histones, leaving behind nucleoids.

-

Enzyme Treatment: Wash the slides with OGG1 reaction buffer. Treat one set of slides with OGG1 enzyme in its reaction buffer and a parallel set with buffer alone (control). Incubate at 37°C. OGG1 will create nicks in the DNA at the sites of 8-oxoguanine.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the number of DNA breaks. The difference in tail moment between OGG1-treated and buffer-treated slides indicates the level of 8-oxoguanine.

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: Mutagenic pathway of this compound and its prevention by MTH1.

Caption: Base Excision Repair (BER) pathway for 8-oxoguanine.

Experimental Workflows

References

- 1. Kinetics, Structure, and Mechanism of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Steady-state and pre-steady-state kinetic analysis of 8-oxo-7,8-dihydroguanosine triphosphate incorporation and extension by replicative and repair DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The efficiency and fidelity of 8-oxo-guanine bypass by DNA polymerases δ and η - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Kinetic Studies of the Human Nudix Hydrolase MTH1 Reveal the Mechanism for Its Broad Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neb.com [neb.com]

- 14. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 15. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeepers of Genomic Integrity: An In-depth Technical Guide to the Enzymatic Control of Cellular 8-Oxo-dGTP Pools

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are inevitable byproducts of cellular metabolism and environmental insults, posing a constant threat to genomic stability. One of the most mutagenic lesions arising from ROS-induced damage is 8-oxo-7,8-dihydroguanine (8-oxoG), which can exist as a modified base within the DNA duplex or as an oxidized deoxynucleoside triphosphate (8-oxo-dGTP) in the cellular nucleotide pool. The incorporation of this compound into DNA by polymerases can lead to G:C to T:A transversion mutations, cellular dysfunction, and the initiation and progression of various diseases, including cancer.[1] To counteract this threat, cells have evolved a sophisticated network of enzymes that meticulously control the levels of this compound, effectively sanitizing the nucleotide pool. This technical guide provides a comprehensive overview of the key enzymatic players in this critical cellular defense mechanism, their quantitative characteristics, detailed experimental protocols for their study, and visual representations of the involved pathways and workflows.

Core Enzymatic Players in this compound Pool Sanitation

The primary defense against the mutagenic potential of this compound is its enzymatic hydrolysis into the corresponding monophosphate, 8-oxo-dGMP, which cannot be directly incorporated into DNA.[2] Several enzymes, primarily from the Nudix (nucleoside diphosphate linked moiety X) hydrolase superfamily, are responsible for this crucial task.

MTH1 (NUDT1): The Primary Guardian

MutT Homolog 1 (MTH1), encoded by the NUDT1 gene, is the principal enzyme responsible for hydrolyzing this compound to 8-oxo-dGMP and pyrophosphate.[3][4][5] Its activity is paramount in preventing the incorporation of this oxidized and mutagenic precursor into DNA.[4] MTH1 exhibits a broad substrate specificity, acting on other oxidized purine nucleoside triphosphates as well, but its highest affinity is for this compound.[6][7] Elevated expression of MTH1 is frequently observed in various cancers, suggesting a critical role for this enzyme in allowing cancer cells to cope with high levels of oxidative stress.[2][4][5]

NUDT5: A Contributing Player

Nudix hydrolase 5 (NUDT5) also participates in the sanitation of the nucleotide pool by hydrolyzing the diphosphate form, 8-oxo-dGDP, to 8-oxo-dGMP.[8][9][10] While this compound and 8-oxo-dGDP are interconvertible, NUDT5's action helps to further reduce the overall pool of oxidized guanine nucleotides that could potentially be converted back to the triphosphate form.[8] Loss of NUDT5 has been shown to lead to an increase in oxidative DNA lesions and can suppress the proliferation of certain cancer cells.[11]

Other Nudix Hydrolases

Other members of the Nudix family, such as NUDT15 (MTH2) and NUDT18 (MTH3), have also been investigated for their potential role in sanitizing oxidized nucleotide pools. However, their efficiency in hydrolyzing this compound is significantly lower compared to MTH1.[12][13]

Base Excision Repair: The Second Line of Defense

Should this compound be incorporated into DNA, the base excision repair (BER) pathway is activated to remove the resulting 8-oxoG lesion. The primary enzyme initiating this process is 8-oxoguanine DNA glycosylase 1 (OGG1), which recognizes and excises the 8-oxoG base.[14][15][16]

Quantitative Data on Enzymatic Control

The following tables summarize key quantitative data related to the enzymatic control of this compound pools.

| Enzyme | Substrate | Product(s) | Km (µM) | Optimal pH | Cofactor(s) | Cellular Localization | Reference(s) |

| MTH1 (NUDT1) | This compound | 8-oxo-dGMP + PPi | 9.3 - 12.5 | 8.0 - 8.5 | Mg2+ | Cytosol, Mitochondria | [3][7][17] |

| NUDT5 | 8-oxo-dGDP | 8-oxo-dGMP + Pi | ~10 (for 8-oxo-dGDP) | ~10 | Mg2+ | Nucleus, Cytosol | [8][10] |

| OGG1 | 8-oxoG in DNA | AP site + 8-oxoG | - | - | - | Nucleus, Mitochondria | [14][15] |

Table 1: Kinetic and Physicochemical Properties of Key Enzymes. This table provides a comparative overview of the enzymatic properties of MTH1, NUDT5, and OGG1.

| Cell Type/Tissue | Condition | This compound Level | Method | Reference(s) |

| U2OS (human osteosarcoma) | Untreated | 0.006 - 0.008 pmol/million cells (~1.5 - 2 nM) | LC-MS/MS | [18] |

| U2OS (human osteosarcoma) | MTH1 knockdown | 0.010 pmol/million cells (~2.5 nM) | LC-MS/MS | [18] |

| Rat heart mitochondria | - | 0.2 - 1.7 µM | HPLC-ECD | [19] |

Table 2: Cellular Concentrations of this compound. This table presents reported intracellular concentrations of this compound in different biological systems.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound metabolism. Below are protocols for key experiments.

Protocol 1: Measurement of MTH1 (8-oxo-dGTPase) Activity

This protocol is adapted from a method for assaying 8-oxo-dGTPase activity in cell extracts.[17]

1. Preparation of Cell Extract:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell extract).

-

For removal of interfering phosphatases, perform ultrafiltration of the extract through a 30 kDa cut-off membrane.[17]

2. Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 8.5)

-

5 mM MgCl2

-

10 µM this compound (substrate)

-

Cell extract (containing MTH1)

-

-

The final reaction volume is typically 50-100 µL.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

3. Quantification of Reaction Product (8-oxo-dGMP):

-

Stop the reaction by adding an equal volume of cold methanol or by heating.

-

Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection (ECD).[17]

-

A C18 reverse-phase column is typically used with a mobile phase such as 100 mM potassium phosphate buffer (pH 5.5) with a methanol gradient.

-

Quantify the amount of 8-oxo-dGMP produced by comparing the peak area to a standard curve of known 8-oxo-dGMP concentrations.

4. Calculation of Specific Activity:

-

Determine the protein concentration of the cell extract using a standard method (e.g., Bradford assay).

-

Calculate the specific activity as pmol or nmol of 8-oxo-dGMP produced per minute per mg of total protein.

Protocol 2: Quantification of 8-oxoguanine in DNA

This protocol outlines a common method using HPLC with electrochemical detection (HPLC-ECD).[20][21]

1. DNA Isolation and Hydrolysis:

-

Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol, ensuring minimal oxidative damage during the process.

-

Enzymatically digest the DNA to nucleosides. This typically involves a two-step incubation:

-

First, with nuclease P1 at 37°C for 1-2 hours.

-

Second, with alkaline phosphatase at 37°C for 1-2 hours.

-

2. HPLC-ECD Analysis:

-

Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

The mobile phase is typically an aqueous buffer (e.g., sodium acetate or phosphate buffer) with a methanol or acetonitrile gradient.

-

The electrochemical detector is set to a potential that specifically detects 8-oxo-dG.

-

Quantify the amount of 8-oxo-dG by comparing the peak area to a standard curve of authentic 8-oxo-dG.

3. Data Normalization:

-

Quantify the amount of deoxyguanosine (dG) in the same sample, typically by UV detection in the same HPLC run.

-

Express the level of oxidative DNA damage as the ratio of 8-oxo-dG to 105 or 106 dG.

Note on Artifactual Oxidation: It is crucial to minimize artifactual oxidation of guanine during sample preparation, which can lead to an overestimation of 8-oxoG levels.[20] This can be achieved by using antioxidants in buffers and performing procedures on ice.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of enzymes and experimental procedures is essential for a clear understanding.

Caption: Enzymatic control of cellular this compound pools.

Caption: Experimental workflow for MTH1 activity assay.

Caption: Logical relationship of OGG1 in preventing mutations.

Conclusion and Future Directions

The enzymatic control of cellular this compound pools is a fundamental process for maintaining genome stability. MTH1 plays a central role in this defense, with NUDT5 providing additional support. The intricate balance of these sanitizing enzymes and the subsequent DNA repair pathways, such as OGG1-mediated BER, is critical for preventing the mutagenic consequences of oxidative stress.

For researchers and drug development professionals, a deep understanding of these mechanisms offers significant opportunities. The dependence of many cancer cells on MTH1 for survival in an environment of high oxidative stress makes it an attractive therapeutic target.[5][22] The development of potent and specific inhibitors of MTH1 and other related enzymes could represent a promising strategy for novel anti-cancer therapies. Future research will likely focus on further elucidating the regulation of these enzymatic pathways, identifying novel players, and developing therapeutic interventions that exploit the vulnerabilities of cancer cells in managing oxidative nucleotide damage.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Reactome | NUDT1 hydrolyses this compound to 8-oxo-dGMP [reactome.org]

- 4. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Kinetic Studies of the Human Nudix Hydrolase MTH1 Reveal the Mechanism for Its Broad Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 9. NUDT5 nudix hydrolase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Gene - NUDT5 [maayanlab.cloud]

- 11. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]

- 15. Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lost in the Crowd: How Does Human 8-Oxoguanine DNA Glycosylase 1 (OGG1) Find 8-Oxoguanine in the Genome? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel assay of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity in cultured cells and its use for evaluation of cadmium(II) inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. Trace amounts of this compound in mitochondrial dNTP pools reduce DNA polymerase γ replication fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

8-Oxo-dGTP and its role in maintaining genomic instability

An In-depth Technical Guide on the Role of 8-Oxo-7,8-dihydro-2'-deoxyguanosine Triphosphate in Genomic Instability and its Implications for Cancer Biology and Drug Development

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damaging agents. Reactive oxygen species (ROS), byproducts of normal cellular metabolism, are a major source of endogenous DNA damage. One of the most abundant and mutagenic oxidative DNA lesions is 8-oxo-7,8-dihydroguanine (8-oxoG). While the presence of 8-oxoG in DNA is a significant threat to genomic stability, the oxidized form of its precursor nucleotide, 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-Oxo-dGTP), presents an equally perilous challenge. This technical guide provides a comprehensive overview of the multifaceted role of this compound in promoting genomic instability, the cellular mechanisms that have evolved to mitigate its harmful effects, and the emerging therapeutic strategies that exploit these pathways in cancer.

Formation and Mutagenic Potential of this compound

This compound is formed by the oxidation of the free deoxyguanosine triphosphate (dGTP) pool by ROS. Guanine is particularly susceptible to oxidation due to its low redox potential.[1] The resulting this compound is a highly mutagenic substrate for DNA polymerases.[2] The mutagenicity of this compound stems from its ability to adopt a syn conformation, which allows it to mispair with adenine (A) in the template strand during DNA replication.[3] This misincorporation leads to G:C to T:A transversion mutations in subsequent rounds of replication, a hallmark of oxidative DNA damage.[1][4]

The "GO" System: A Three-Tiered Defense Against 8-Oxoguanine-Induced Mutagenesis

To counteract the deleterious effects of 8-oxoguanine, cells have evolved a sophisticated defense system, often referred to as the "GO" system. This system comprises three key enzymes that act at different stages to prevent the accumulation of 8-oxoG in the genome.

Sanitization of the Nucleotide Pool: MTH1 (NUDT1)

The first line of defense against this compound-induced mutagenesis is the sanitization of the dNTP pool by the enzyme MutT homolog 1 (MTH1), also known as NUDT1. MTH1 is a nudix hydrolase that specifically hydrolyzes this compound to 8-oxo-dGMP and pyrophosphate.[5][6] This action prevents the incorporation of the oxidized nucleotide into newly synthesized DNA strands. Cancer cells, which often exhibit higher levels of ROS, show increased expression of MTH1, highlighting its critical role in maintaining their genomic integrity and survival.[5][7]

Base Excision Repair of 8-oxoG in DNA: OGG1

If this compound evades MTH1 and is incorporated into DNA, or if a guanine base within the DNA is directly oxidized, the second line of defense is activated. This involves the base excision repair (BER) pathway, initiated by the 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 recognizes and excises the 8-oxoG base from the DNA backbone, creating an apurinic/apyrimidinic (AP) site.[8][9] This AP site is then further processed by other BER enzymes to restore the correct guanine base.

Removal of Misincorporated Adenine: MUTYH

Should 8-oxoG persist in the DNA through a round of replication, DNA polymerase may erroneously insert an adenine opposite the lesion. The third tier of the "GO" system addresses this mismatch. The MutY homolog (MUTYH) is a DNA glycosylase that specifically recognizes and removes the incorrectly paired adenine from the 8-oxoG:A mismatch.[9][10] This action provides another opportunity for the BER pathway to correctly repair the 8-oxoG lesion.

Signaling Pathways and Experimental Workflows

The interplay between the formation of this compound, its detoxification, incorporation into DNA, and subsequent repair is a complex process. The following diagrams illustrate these key pathways and common experimental workflows used to study them.

Figure 1: Formation and MTH1-mediated sanitization of the this compound pool.

Figure 2: Pathways of this compound incorporation and subsequent DNA repair.

Figure 3: A generalized experimental workflow for investigating this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism and repair.

Table 1: Intracellular Concentrations of this compound

| Cell Type | Condition | This compound Concentration (nM) | Reference |

| U2OS (Human Osteosarcoma) | Untreated | ~2 | [11] |

| U2OS (Human Osteosarcoma) | MTH1 Knockdown | No significant change | [11] |

| Rat Liver Mitochondria | Normal | 0.2 - 1.7 µM | [8] |

Table 2: Mutational Frequency of this compound Incorporation

| DNA Polymerase | Template Base | Mutation Frequency | Reference |

| Human DNA Polymerase γ | A | 4000-fold increase with this compound | [12] |

| General (in human cells) | G | 1-5% (G→T transversions) |

Table 3: 8-oxoguanine (8-oxoG) Levels in Human Tissues

| Tissue Type | Condition | 8-oxoG Level (lesions per 106 dG) | Reference |

| Human Lymphocytes | Normal | ~1-4 | |

| Breast Cancer | Tumor | 2.07 ± 0.95 | [12] |

| Breast Cancer | Normal Adjacent | 1.34 ± 0.46 | [12] |

| Colorectal Cancer | Tumor | 2.53 ± 0.15 | [12] |

| Colorectal Cancer | Normal Adjacent | 1.62 ± 0.13 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Measurement of Intracellular this compound by LC-MS/MS

This protocol is adapted from Wang et al. (2020).[11]

1. Cell Culture and Treatment:

-

Culture U2OS cells in appropriate media.

-

For oxidative stress induction, treat cells with a desired concentration of H₂O₂ for a specified time.

-

For MTH1 knockdown studies, transfect cells with MTH1-specific shRNA or siRNA.

2. Nucleotide Extraction:

-

Harvest approximately 10⁷ cells by trypsinization.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 500 µL of ice-cold 70% methanol.

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotide extract.

3. LC-MS/MS Analysis:

-

Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Employ an ion-pairing reversed-phase chromatography method (e.g., using dimethylhexylamine as the ion-pairing agent).

-

Tune the mass spectrometer for the specific mass-to-charge ratios (m/z) of this compound and its fragments.

-

Generate a standard curve using known concentrations of purified this compound.

-

Quantify the amount of this compound in the cell extracts by comparing to the standard curve.

Protocol 2: Modified Comet Assay for Detection of 8-oxoG

This protocol is a generalized procedure based on established methods.[10]

1. Cell Preparation and Embedding:

-

Prepare a single-cell suspension from cultured cells or tissues.

-

Mix approximately 2 x 10⁴ cells with 70 µL of 1% low-melting-point agarose at 37°C.

-

Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose at 4°C for 5 minutes.

2. Lysis:

-

Remove the coverslip and immerse the slide in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.

3. Enzyme Treatment:

-

Wash the slides with an enzyme reaction buffer.

-

Treat the slides with either Fpg or hOGG1 enzyme to create breaks at the sites of 8-oxoG lesions. Incubate at 37°C for a specified time (e.g., 30-60 minutes). A parallel slide should be incubated with buffer alone as a control.

4. Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank with alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Apply a voltage (e.g., 25V) for a set time (e.g., 30 minutes) to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".

5. Neutralization and Staining:

-

Neutralize the slides with a neutralization buffer.

-

Stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).

6. Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The difference in tail moment between enzyme-treated and buffer-treated slides indicates the level of 8-oxoG.

Protocol 3: In Vitro MTH1 Enzyme Activity Assay (Pyrophosphate Detection)

This protocol is based on the principle of colorimetric detection of pyrophosphate (PPi) released from the hydrolysis of this compound.

1. Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

In a microplate well, add the reaction buffer, a known concentration of this compound substrate, and the MTH1 enzyme preparation (purified protein or cell lysate).

-

For inhibitor screening, pre-incubate the enzyme with the test compound before adding the substrate.

-

Include appropriate controls (no enzyme, no substrate).

2. Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

3. Pyrophosphate Detection:

-

Stop the reaction (e.g., by adding EDTA).

-

Add a pyrophosphate detection reagent (e.g., a malachite green-based reagent that forms a colored complex with the phosphate produced from PPi hydrolysis by an inorganic pyrophosphatase).

-

Incubate for color development.

4. Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm) using a microplate reader.

-

The amount of PPi produced is proportional to the MTH1 activity and can be quantified using a standard curve generated with known concentrations of pyrophosphate.

Conclusion and Future Directions

This compound is a critical mediator of oxidative stress-induced genomic instability. The cellular "GO" system, particularly the MTH1 enzyme, plays a vital role in mitigating its mutagenic potential. The dependence of many cancer cells on MTH1 for survival has made it an attractive target for novel anti-cancer therapies. The development of potent and specific MTH1 inhibitors is an active area of research, with the potential to selectively kill cancer cells by promoting the accumulation of toxic levels of oxidized nucleotides in their DNA.

Future research in this field will likely focus on:

-

Further elucidating the complex interplay between ROS metabolism, nucleotide pool sanitization, and DNA repair pathways in different cancer types.

-

Identifying biomarkers to predict which patients are most likely to respond to MTH1-targeted therapies.

-

Developing next-generation MTH1 inhibitors with improved pharmacological properties.

-

Exploring combination therapies that pair MTH1 inhibitors with other DNA damaging agents or inhibitors of other DNA repair pathways to achieve synergistic anti-cancer effects.

A deeper understanding of the biology of this compound will undoubtedly continue to fuel innovation in the development of targeted cancer therapies and strategies to combat the genomic instability that drives this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells | Semantic Scholar [semanticscholar.org]

- 4. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy [mdpi.com]

- 7. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of mutant MUTYH proteins associated with familial colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the mammalian adenine DNA glycosylase MUTYH: insights into the base excision repair pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Double-Edged Sword: An In-depth Technical Guide to the Interaction of 8-Oxo-dGTP with DNA Polymerases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are inevitable byproducts of cellular metabolism, constantly posing a threat to genomic integrity. One of the most common and mutagenic lesions arising from oxidative stress is the oxidation of the guanine nucleotide pool, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP). This modified nucleotide is a treacherous substrate for DNA polymerases. Its ability to adopt a syn conformation allows it to form a Hoogsteen base pair with adenine, mimicking a thymine nucleotide. This dual coding potential is a major source of G:C to T:A transversion mutations, a hallmark of oxidative damage in various pathologies, including cancer.[1][2][3]

This technical guide provides a comprehensive overview of the complex interplay between this compound and various DNA polymerases. We will delve into the quantitative kinetics of its incorporation, detail the experimental protocols used to study these interactions, and visualize the critical cellular pathways involved. This document is intended to be a valuable resource for researchers investigating DNA repair, mutagenesis, and for professionals in drug development targeting pathways influenced by oxidative stress.

The Mutagenic Potential of this compound

The mutagenicity of this compound stems from its structural ambiguity. In its anti conformation, it correctly pairs with cytosine. However, rotation around the N-glycosidic bond to the syn conformation exposes its Hoogsteen edge, allowing it to form a stable, Watson-Crick-like base pair with adenine.[4][5] This mispairing event, if not corrected, leads to an A:T to C:G transversion mutation in subsequent rounds of DNA replication. The incorporation of this compound opposite adenine is a significant threat, as many DNA repair mechanisms are geared towards excising a mismatched base from the newly synthesized strand, which in this case would be the correctly templated adenine.[1]

Cellular Defense Against this compound

Cells have evolved a primary defense mechanism to mitigate the threat of this compound. The enzyme MutT homolog 1 (MTH1), also known as NUDT1, is a nucleotide pool sanitizing enzyme that hydrolyzes this compound to 8-oxo-dGMP.[1][2][6][7] This action prevents the incorporation of the oxidized nucleotide into DNA, as DNA polymerases cannot utilize monophosphates. MTH1 is crucial for maintaining the fidelity of DNA replication, and its expression is often elevated in cancer cells to cope with high levels of oxidative stress.[1][6]

Should 8-oxoguanine (8-oxoG) become incorporated into the DNA strand, the Base Excision Repair (BER) pathway is activated. The OGG1 glycosylase recognizes and excises 8-oxoG when it is paired with cytosine. If a polymerase misincorporates adenine opposite a templating 8-oxoG, the MUTYH glycosylase can excise the adenine, providing another opportunity for correct base insertion.[1][2]

Interaction of this compound with Various DNA Polymerases

The efficiency and fidelity of this compound incorporation vary significantly among different DNA polymerases. This section summarizes the kinetic data for several key polymerases.

Replicative DNA Polymerases (Families A, B)

Replicative polymerases are generally more susceptible to misincorporating this compound opposite adenine.

-

Human DNA Polymerase α: While specific kinetic data is sparse, studies indicate that Pol α can incorporate both dC and dA opposite 8-oxoG, and is generally inhibited by the lesion.[7][8]

-

Human DNA Polymerase δ: Pol δ shows a preference for incorporating dCTP opposite 8-oxoG, but with a reduced efficiency compared to undamaged DNA, primarily due to an increased K_m.[9] However, it readily extends from an 8-oxoG:A mispair, contributing to the mutagenic potential.[7]

-

Human DNA Polymerase ε: Similar to Pol δ, Pol ε is also paused by 8-oxoG lesions, suggesting a potential for polymerase switching.[2]

-

Mitochondrial DNA Polymerase γ: Pol γ readily incorporates this compound opposite template adenine, and the resulting 8-oxoG:A mismatch is not efficiently proofread.[10][11] The specificity constant for incorporating this compound opposite dA is significantly higher than opposite dC.[11]

X-Family DNA Polymerases

These polymerases are typically involved in DNA repair, particularly Base Excision Repair (BER).

-

Human DNA Polymerase β (Pol β): Pol β shows a slight preference for incorporating dCTP over dATP opposite a templating 8-oxoG.[12] However, when considering this compound as the incoming nucleotide, it is preferentially incorporated opposite a template dA.[12]

-

Human DNA Polymerase λ (Pol λ): Pol λ shows a remarkable ability to discriminate against this compound. While it can incorporate 8-oxo-dGMP opposite both dA and dC, the catalytic efficiency is significantly lower than for the correct, undamaged nucleotide.[13]

Y-Family Translesion Synthesis (TLS) DNA Polymerases

Y-family polymerases are specialized to bypass DNA lesions that block replicative polymerases. Their interaction with 8-oxoG is highly variable.

-

Human DNA Polymerase η (Pol η): Pol η is unique in its ability to bypass 8-oxoG in a largely error-free manner, preferentially inserting dCTP.[14][15] The catalytic efficiency for dCTP insertion opposite 8-oxoG is higher than for dATP insertion.[14][15]

-

Human DNA Polymerase ι (Pol ι): Pol ι also shows a preference for correct dCTP incorporation opposite 8-oxoG, though its overall bypass efficiency is low.[2]

-

Human DNA Polymerase κ (Pol κ): In contrast to Pol η and Pol ι, Pol κ preferentially misincorporates dAMP opposite 8-oxo-dG.[16][17]

-

Human REV1: REV1 has a strong preference for inserting dCMP, regardless of the template base, including 8-oxoG.[18][19] However, it is inefficient at extending from the inserted nucleotide, often requiring another polymerase to complete the bypass.[2][20]

Quantitative Data Presentation

The following tables summarize the steady-state kinetic parameters for the incorporation of this compound by various DNA polymerases.

Table 1: Steady-State Kinetics of this compound Incorporation Opposite Adenine (dA)

| DNA Polymerase | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Reference |

| Human Pol λ (WT) | 20 ± 3 | 45.2 ± 3.9 | 2.4 | [18] |

| Human Pol λ (N513A) | 45 ± 8 | 4.3 ± 0.4 | 0.1 | [18] |

Table 2: Steady-State Kinetics of this compound Incorporation Opposite Cytosine (dC)

| DNA Polymerase | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Reference |

| Human Pol λ (WT) | 160 ± 30 | 12.3 ± 1.8 | 0.08 | [18] |

| Human Pol λ (N513A) | 130 ± 20 | 2.5 ± 0.2 | 0.02 | [18] |

Table 3: Steady-State Kinetics of dNTP Incorporation Opposite a Templating 8-OxoG by Human Pol η

| Incoming dNTP | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Fidelity (fins) | Reference |